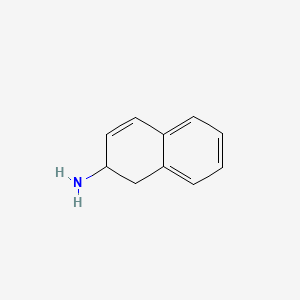

2-Amino-1,2-dihydronaphthalene

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

81094-65-7 |

|---|---|

分子式 |

C10H11N |

分子量 |

145.2 g/mol |

IUPAC名 |

1,2-dihydronaphthalen-2-amine |

InChI |

InChI=1S/C10H11N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-6,10H,7,11H2 |

InChIキー |

SHLZSYAMFQNEOF-UHFFFAOYSA-N |

SMILES |

C1C(C=CC2=CC=CC=C21)N |

正規SMILES |

C1C(C=CC2=CC=CC=C21)N |

同義語 |

2-ADHN 2-amino-1,2-dihydronaphthalene 2-amino-1,2-dihydronaphthalene, (R)-isomer 2-amino-1,2-dihydronaphthalene, (S)-isome |

製品の起源 |

United States |

Synthetic Methodologies for 2 Amino 1,2 Dihydronaphthalene and Its Derivatives

Direct Synthesis Approaches

Direct approaches to synthesizing 2-amino-1,2-dihydronaphthalene often involve the modification of existing naphthalene (B1677914) or tetralin skeletons or the resolution of racemic mixtures to obtain specific stereoisomers.

Chiral Resolution Techniques

The biological activity of this compound is stereospecific, with the S-(-) isomer being responsible for the compound's stimulant effects. nih.gov Consequently, the separation of racemic mixtures into individual enantiomers is a critical step for pharmacological studies.

A key method for obtaining the pure optical isomers of this compound is through chemical resolution. nih.govlookchem.com This classical technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the pure enantiomers of the amine. Through this process, the absolute configurations of the isomers were determined to be R-(+) and S-(-). nih.gov While specific chiral resolving agents for this compound are not detailed in the provided sources, this method remains a fundamental approach in stereoselective synthesis. nih.govmdpi.com

Preparation from Analogues (e.g., 2-Aminotetralin Precursors, Phenylisobutylamine Analogues)

The structure of this compound (2-ADN) is closely related to other psychoactive compounds, positioning it as a rigid analogue of both phenylisobutylamine and 2-aminotetralin (2-AT). wikipedia.orgwikipedia.org This structural similarity informs synthetic strategies, where derivatives of these analogues can serve as precursors.

2-Aminotetralin Precursors: 2-Aminotetralin itself is a key structural motif in many pharmaceutically active molecules. researchgate.net Syntheses of 2-aminotetralin derivatives often begin with 2-tetralones, which are then converted to the amine via methods like enzymatic reductive amination. researchgate.net A synthetic route to this compound could conceivably start from a 2-aminotetralin precursor through a dehydrogenation or oxidation reaction to introduce the double bond into the saturated ring. For instance, asymmetric synthesis of substituted (S)-2-aminotetralins has been achieved via the ring-opening of aziridines derived from dihydronaphthalenes. acs.orgresearchgate.net This highlights the close synthetic relationship between these two classes of compounds.

Phenylisobutylamine Analogues: 2-ADN is considered a conformationally restricted analogue of phenylisobutylamine. wikipedia.org While direct conversion of an open-chain analogue like phenylisobutylamine into the bicyclic dihydronaphthalene structure is a complex cyclization problem, synthetic design often starts with simpler, related structures. Syntheses of substituted amphetamines, for example, can proceed from precursors like phenyl-2-propanone or substituted benzaldehydes, which are then elaborated. en-academic.com A strategy for 2-ADN could similarly involve constructing the bicyclic ring system from a precursor that shares the core phenyl-propyl-amine skeleton.

Strategies Involving Dihydronaphthalene Core Construction

These methods focus on first building the 1,2-dihydronaphthalene (B1214177) ring system, which is a valuable scaffold for many biologically active molecules. rsc.org The dearomatization of readily available naphthalene is a primary strategy. rsc.orgmagtech.com.cn

Catalytic Dearomatization Reactions

Catalytic dearomatization provides a direct pathway from simple aromatic compounds to more complex, three-dimensional structures. magtech.com.cn Transition-metal catalysis has been particularly effective for the dearomatization of nonactivated arenes like naphthalene. rsc.orgchinesechemsoc.org

Molybdenum-based complexes have been developed as recyclable agents for the dearomatization of polycyclic aromatic hydrocarbons (PAHs) such as naphthalene. rsc.orgresearchgate.netacs.org A prominent system involves the dearomatizing fragment {TpMo(NO)(MeIm)}, where Tp is hydridotris(pyrazolyl)borate and MeIm is 1-methylimidazole. researchgate.netacs.org

The general mechanism proceeds as follows:

Naphthalene forms a stable η²-bound complex with the molybdenum agent. researchgate.netacs.org

The complex undergoes protonation at the α-carbon. researchgate.netacs.org

This is followed by a regioselective nucleophilic addition at the adjacent β-carbon. researchgate.netacs.org

The nucleophile adds stereoselectively, anti to the face of metal coordination. researchgate.net

The resulting 1,2-dihydronaphthalene ligand can be isolated by oxidizing the metal with iodine, which also regenerates a precursor to the original molybdenum complex. researchgate.netacs.org

This method allows for the synthesis of 2-substituted 1,2-dihydronaphthalenes in moderate yields (~60%). researchgate.netacs.org The use of an amine-based nucleophile or a precursor in this sequence would provide a direct route to this compound derivatives.

| Component | Description | Reference |

|---|---|---|

| Dearomatization Agent | {TpMo(NO)(MeIm)} or {TpMo(NO)(DMAP)} | researchgate.net |

| Substrate | Naphthalene or other Polycyclic Aromatic Hydrocarbons (PAHs) | researchgate.netacs.org |

| Mechanism | η² coordination, α-protonation, β-nucleophilic addition | researchgate.netacs.org |

| Stereoselectivity | Nucleophilic addition occurs anti to the metal coordination face | researchgate.net |

| Product Release | Oxidation with iodine to yield free 1,2-dihydroarene | acs.org |

An alternative strategy for dearomatization involves base-induced transformations. nih.govnih.govacs.org Research has demonstrated a protocol for synthesizing 1,4-dihydronaphthalene-1-carbonitriles from 1-naphthylmethylamines. nih.govacs.orgresearchgate.net While this specific method yields a different regioisomer (1,4-dihydro) and functional group (nitrile at C1), it illustrates the principle of using strong bases to induce dearomatization of naphthalene derivatives.

The process involves the solvothermal treatment of a 1-naphthylmethylamine with a strong base system, such as potassium hydride (KH) or n-BuLi–t-BuOK, in THF. nih.govacs.org The proposed mechanism is initiated by two consecutive β-hydride eliminations from the starting amine to generate a 1-naphthonitrile (B165113) intermediate and potassium hydride in situ. nih.govacs.org The freshly generated, highly reactive KH then acts as a nucleophile, attacking the C4 position of the 1-naphthonitrile intermediate in a dearomative hydride addition. nih.govnih.govacs.org This forms an α-cyano benzylic carbanion, which can then be functionalized with various electrophiles. acs.org

| Component | Description | Reference |

|---|---|---|

| Starting Material | 1-Naphthylmethylamine | nih.govacs.org |

| Reagents | Potassium hydride (KH) or n-BuLi/t-BuOK in THF | nih.govacs.org |

| Key Intermediates | 1-Naphthonitrile and in situ generated KH | nih.govacs.org |

| Mechanism | Two β-hydride eliminations followed by C4-selective dearomative hydride addition | nih.govacs.org |

| Product | 1,4-Dihydronaphthalene-1-carbonitriles | nih.govresearchgate.net |

Cycloaddition Reactions

Cycloaddition reactions represent a powerful class of transformations for the construction of cyclic systems, including the dihydronaphthalene core. These methods involve the concerted or stepwise union of two or more unsaturated molecules to form a new ring.

Inverse Electron-Demand Diels-Alder Reactions

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a variant of the conventional Diels-Alder reaction where the electronic demands of the diene and dienophile are reversed. organic-chemistry.orgacs.org This approach is particularly useful for synthesizing heterocyclic and carbocyclic compounds. A notable application is the enantioselective domino process for creating substituted 1,2-dihydronaphthalenes. researchgate.net This method combines chiral amines and a bidentate Lewis acid in an orthogonal catalysis system. researchgate.net

The reaction proceeds through an enamine intermediate, which is generated in situ from an aldehyde and a chiral secondary amine catalyst. researchgate.net This electron-rich enamine then reacts with an electron-deficient diene, such as phthalazine, which is activated by coordination to a Lewis acid catalyst. researchgate.net The reaction cascade involves the IEDDA cycloaddition followed by a subsequent group exchange, for instance with a thiol, to yield the final 1,2-dihydronaphthalene product. researchgate.net The chirality of the amine catalyst dictates the absolute configuration of the product, achieving enantiomeric ratios up to 91:9. researchgate.net

This aminocatalysis strategy, which relies on raising the Highest Occupied Molecular Orbital (HOMO) of the dienophile (the enamine), provides a powerful alternative to the more common LUMO-lowering activation of dienophiles with Lewis acids. acs.org

Table 1: Substrate Scope in Enantioselective Domino IEDDA/Substitution Reaction researchgate.net

| Aldehyde | Thiol | Product Yield | Enantiomeric Ratio (e.r.) |

| Butyraldehyde | Thiophenol | 87% | 91:9 |

| Isovaleraldehyde | Thiophenol | 81% | 89:11 |

| Cinnamaldehyde | Thiophenol | 65% | 88:12 |

| Butyraldehyde | 4-Methoxythiophenol | 89% | 90:10 |

| Butyraldehyde | 4-Chlorothiophenol | 75% | 91:9 |

[4+2] Cycloadditions (e.g., with Isochromene Acetals, Alkynyl-benzenes)

Standard [4+2] cycloadditions, or Diels-Alder reactions, are fundamental in organic synthesis for forming six-membered rings. sigmaaldrich.com The synthesis of dihydronaphthalene derivatives has been successfully achieved using this approach with various substrates, including isochromene acetals and o-alkynyl(oxo)benzenes. nih.govacs.org

One effective method involves the enantioselective [4+2] cycloaddition of isochromene acetals with vinylboronates, catalyzed by (+)-tartaric acid in combination with a Lewis acid like Holmium(III) triflate (Ho(OTf)₃). nih.govsmolecule.comresearchgate.netnih.gov In this reaction, the isochroman (B46142) acetal (B89532) generates a highly reactive oxocarbenium ion intermediate under acidic conditions. nih.gov This intermediate acts as the diene component, reacting with the vinylboronate dienophile. nih.gov This strategy affords chiral 1,2-dihydronaphthalene structures with high yields, excellent diastereoselectivities (often >99:1), and high enantiomeric ratios (up to 98.5:1.5). nih.govsmolecule.comnih.gov The reaction tolerates a variety of substituents on both the isochromene acetal and the vinylboronate. nih.govnih.gov

Another significant [4+2] cycloaddition strategy utilizes o-alkynyl(oxo)benzenes, which react with alkenes in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst. acs.org This method provides an efficient route to functionalized 1,2-dihydronaphthalenes. acs.org A metal-free protocol has also been developed for the stepwise cycloaddition of o-alkynylbenzaldehyde derivatives with alkenes. acs.org

Table 2: Enantioselective [4+2] Cycloaddition of Isochromene Acetals with Vinylboronates nih.gov

| Isochromene Acetal Substituent | Vinylboronate Substituent | Yield | Enantiomeric Ratio (e.r.) | Diastereomeric Ratio (d.r.) |

| H | Phenyl | 71% | 93:7 | >20:1 |

| 6-MeO | Phenyl | 85% | 97.5:2.5 | >20:1 |

| 7-MeO | Phenyl | 91% | 98.5:1.5 | >20:1 |

| H | 4-MeO-Ph | 81% | 95:5 | >20:1 |

| H | 4-CF₃-Ph | 78% | 93:7 | >20:1 |

Cerium-Catalyzed Cycloaddition of 1H-Isochromenes

A highly efficient and cost-effective method for preparing dihydronaphthalenes involves a cerium-catalyzed cycloaddition of 1H-isochromenes with cinnamic acids. bsb-muenchen.dersc.orgmuckrack.comresearchgate.netrsc.org This approach is valued for its use of an inexpensive catalyst, mild reaction conditions, and broad substrate scope. bsb-muenchen.deresearchgate.net The reaction demonstrates high functional group tolerance, accommodating hydroxyl, borate (B1201080) ester, and ester substituents. bsb-muenchen.dersc.org

The mechanism is believed to involve the generation of an isobenzopyrylium ion, a reactive 10π-electron aromatic species, from the 1-alkoxy substituted 1H-isochromene under Lewis acid catalysis. rsc.org This intermediate then undergoes a Diels-Alder reaction with the cinnamic acid derivative to form the dihydronaphthalene ring system. rsc.org The practicality of this strategy has been proven through gram-scale reactions, which proceed smoothly to give the desired products in excellent yields. bsb-muenchen.deresearchgate.net

Ring-Closing Metathesis (RCM) and Related Cyclizations

Ring-closing metathesis (RCM) is a powerful reaction in organic chemistry used to synthesize unsaturated rings of various sizes. wikipedia.orgorganic-chemistry.org It involves the intramolecular metathesis of a diene, typically catalyzed by ruthenium complexes like Grubbs' catalysts, to form a cycloalkene and a volatile byproduct such as ethylene. wikipedia.orgorganic-chemistry.org

Ring Expansion Reactions (e.g., from Cyclopropane (B1198618) Derivatives)

Ring expansion reactions provide a unique entry into the dihydronaphthalene framework from smaller ring systems, such as cyclopropanes. One notable method involves the copper(I)-catalyzed trifluoromethylation/ring-opening/cyclization of methylenecyclopropanes (MCPs). beilstein-journals.orgnih.gov

In this process, a trifluoromethyl radical, generated from a reagent like the Togni reagent, adds to the double bond of the MCP. beilstein-journals.orgnih.gov This addition leads to the formation of a benzyl (B1604629) radical intermediate, which subsequently undergoes a ring-opening of the strained cyclopropane ring to yield an alkyl radical. beilstein-journals.orgnih.gov This radical then undergoes intramolecular cyclization onto the adjacent aromatic ring. beilstein-journals.orgnih.gov The resulting intermediate is oxidized by Cu(II) to afford the final CF₃-substituted dihydronaphthalene derivative. beilstein-journals.orgnih.gov This transformation tolerates various functional groups on the MCP, including alkyl groups and protected amines. beilstein-journals.orgnih.gov

A similar strategy utilizes visible light photoredox catalysis in combination with cobalt catalysis for the direct single-electron oxidation of MCPs to construct 4-aryl-1,2-dihydronaphthalene derivatives. rsc.org

Table 3: Synthesis of CF₃-Substituted Dihydronaphthalenes via Ring Expansion of MCPs beilstein-journals.orgnih.gov

| MCP Substituent (R) | Yield of Dihydronaphthalene |

| H | 85% |

| 4-Methyl | 82% |

| 4-Methoxy | 78% |

| 4-Fluoro | 75% |

| 4-Chloro | 71% |

| 3-Methyl | 80% |

Photoinitiated Cyclizations

Photoinitiated, or phototriggered, cyclizations have emerged as a modern tool for the synthesis of complex cyclic molecules under mild conditions. Visible-light-mediated reactions, in particular, offer a green and efficient alternative to traditional thermal methods. researchgate.net

The synthesis of 4-aryl-1,2-dihydronaphthalene derivatives has been achieved through a photoinitiated process starting from methylenecyclopropanes (MCPs). rsc.org This method merges visible light photoredox catalysis with cobalt catalysis. The reaction proceeds via a single-electron oxidation of the MCP or through a concerted proton-coupled electron transfer known as a metal-hydride hydrogen atom transfer (MHAT) process. rsc.org Depending on the reaction conditions, such as the solvent system (e.g., MeCN vs. MeCN/HFIP), the reaction can be directed to yield different types of dihydronaphthalene products, including fluorinated derivatives. rsc.org These light-mediated radical cyclizations represent a powerful strategy for rapidly building molecular complexity from simple precursors. rsc.org

Introduction of the Amino Functionality

The introduction of an amino group onto the 1,2-dihydronaphthalene scaffold can be achieved through several strategic approaches, each with its own advantages and substrate scope.

Amine Group Transfer Reactions

A stereoselective domino inverse electron-demand Diels-Alder/amine group transfer reaction has been reported for the synthesis of 1-amino-1,2-dihydronaphthalenes. acs.orgx-mol.com This reaction, catalyzed by a bidentate Lewis acid, involves phthalazines, aldehydes, and amines. acs.org The process is driven by the formation of an aromatic system and demonstrates a broad scope with variations in all three starting components. acs.org A gram-scale reaction has been demonstrated without a decrease in yield. acs.org

Another approach involves the asymmetric electrophilic amination of dihydronaphthalene derivatives using reagents like di-t-butyl azodicarboxylate. This method has been used to synthesize β-aminotetralins, which are structurally related to this compound. researchgate.net

Amination of Dihydronaphthalene Derivatives (e.g., Co(porphyrin)-Catalyzed)

Cobalt(II)-porphyrin complexes have been shown to catalyze the amination of 1,2-dihydronaphthalene derivatives using aryl azides. researchgate.netunimore.it Interestingly, this reaction often leads to the formation of benzylic amines of tetrahydronaphthalene rather than the corresponding amine of dihydronaphthalene. researchgate.netunimi.it This outcome is attributed to the concurrent reduction of the dihydronaphthalene double bond. researchgate.net The choice of catalyst and solvent is crucial, with Co(TMOP) in 1,2-dichloroethane (B1671644) being an effective combination. researchgate.net

The mechanism of cobalt-porphyrin catalyzed amination is thought to involve a stepwise radical process. researchgate.net In the case of dihydronaphthalene, its high reactivity and capacity to act as a hydrogen donor influence the reaction pathway, leading to the observed reduction and formation of unexpected products such as the benzylic amine of tetrahydronaphthalene, the corresponding imine, and a ketone derived from hydrolysis. unimi.it

Table 1: Cobalt-Porphyrin Catalyzed Amination of 1,2-Dihydronaphthalene with Aryl Azides

| Catalyst | Substrate | Azide (B81097) | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Co(TPP) | 1,2-Dihydronaphthalene | 4-Nitrophenyl azide | Benzylic amine of tetrahydronaphthalene, imine, ketone | Moderate | unimi.it |

| Co(TMOP) | 1,2-Dihydronaphthalene | Aryl azides | Benzylic amines of tetrahydronaphthalene | Moderate | researchgate.net |

This table summarizes the outcomes of Co(porphyrin)-catalyzed amination reactions of 1,2-dihydronaphthalene.

Conversion of Azido-Dihydronaphthalene Precursors to Amino Derivatives

The reduction of an azide group is a common and effective method for introducing a primary amine. Various reagents can be employed for the reduction of azido-dihydronaphthalene precursors to the corresponding amino derivatives. researchgate.netlibretexts.org For instance, the reaction of indene (B144670) and 1,2-dihydronaphthalene with specific reagents can yield vicinal syn-1,2-diazides with good diastereoselectivity, which can then be reduced. colab.ws

A general method for the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene derivatives, which are structurally similar, involves the conversion of an alcohol to a mesylate, followed by displacement with azide, and subsequent reduction of the azide to the amine. google.com This three-step sequence provides a reliable route to the amino functionality. The reduction of the azido (B1232118) group can be achieved using various methods, including catalytic hydrogenation (e.g., with Lindlar's catalyst) or chemical reducing agents. libretexts.orgconicet.gov.ar

Asymmetric Synthesis and Stereocontrol

Controlling the stereochemistry during the synthesis of this compound derivatives is critical for their potential biological applications. Chiral catalysts and substrate-controlled methods are the primary strategies employed to achieve high enantioselectivity and diastereoselectivity.

Chiral Catalysis (e.g., Lewis Acid Catalysis, Organocatalysis)

Lewis Acid Catalysis: Chiral Lewis acids are widely used to catalyze asymmetric reactions. wikipedia.org In the context of dihydronaphthalene synthesis, Lewis acids like aluminum and calcium have been used to catalyze electrophilic cyclizations. core.ac.uk For instance, a bidentate Lewis acid can catalyze a stereoselective domino inverse electron-demand Diels-Alder/amine group transfer reaction to produce 1-amino-1,2-dihydronaphthalenes. acs.orgx-mol.com Trimethylchlorosilane has been used as a Lewis acid to promote the tandem electrophilic thiocyanation and cyclization of arene-alkynes to afford thiocyanato-substituted dihydronaphthalenes. researchgate.net

Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules as catalysts. mdpi.commdpi.com Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are effective organocatalysts. mdpi.comunibo.it These catalysts can activate substrates through the formation of iminium ions or enamines. mdpi.com For example, an organocatalytic Michael/aldol cascade reaction has been used to create chiral dihydronaphthalene derivatives. beilstein-journals.org Additionally, highly efficient asymmetric synthesis of dihydronaphthalenes has been achieved through the reactions of isobenzopyrylium ions without the need for a metal catalyst. acs.org Chiral phosphoric acids have also been employed as catalysts in the [3+2] cycloaddition of cyclopropylamines with olefins to produce spirocyclic compounds with high diastereoselectivity. mdpi.com

Table 2: Examples of Chiral Catalysis in the Synthesis of Dihydronaphthalene Derivatives

| Catalysis Type | Catalyst Example | Reaction Type | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Lewis Acid | Bidentate Lewis Acid | Domino Diels-Alder/Amine Transfer | 1-Amino-1,2-dihydronaphthalenes | Stereoselective | acs.orgx-mol.com |

| Organocatalysis | Diarylprolinol silyl ether | Michael/Aldol Cascade | Chiral Dihydronaphthalenes | High enantioselectivity | beilstein-journals.org |

| Organocatalysis | Chiral Phosphoric Acid | [3+2] Cycloaddition | 2-Amino-spiro[4.5]decane-6-ones | up to 99:1 dr | mdpi.com |

This table highlights different chiral catalytic systems used in the synthesis of dihydronaphthalene derivatives and the achieved stereocontrol.

Substrate-Controlled Diastereoselective Synthesis

In substrate-controlled synthesis, the inherent chirality of the starting material directs the stereochemical outcome of the reaction. This approach is particularly useful when a chiral starting material is readily available. For instance, the reaction of an enantiopure substrate with an enantiopure catalyst can lead to high diastereoselectivity in what is known as a "matched pair" reaction. rsc.org

A cobalt-catalyzed C-H/N-H annulation of indole-2-carboxamides with 1,2-dihydronaphthalene has been reported to be highly regio- and stereoselective, affording β-carboline-1-one derivatives. acs.org This reaction proceeds at room temperature and demonstrates that the stereochemistry can be controlled by the directing group on the substrate. acs.org Similarly, the combined C-H activation/Cope rearrangement of racemic dihydronaphthalene with a chiral rhodium catalyst showed excellent enantiodifferentiation, where one enantiomer underwent the desired reaction with high stereocontrol while the other underwent a different transformation. nih.gov

Chiral Auxiliary-Controlled Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively employed in the synthesis of chiral piperidines and other complex heterocycles, where the auxiliary dictates the configuration of the newly formed stereocenters. conicet.gov.ar

One notable approach involves the use of chiral 1,2-amino alcohols. For instance, (S)- and (R)-phenylglycinol can be used to direct the stereoselective synthesis of polyfunctionalized piperidines. conicet.gov.ar Similarly, pseudoephedrine and the more recently developed pseudoephenamine serve as practical chiral auxiliaries for asymmetric alkylation reactions, providing access to enantiomerically enriched compounds. harvard.edu The pseudoephenamine auxiliary, in particular, has shown equal or superior diastereoselectivities compared to pseudoephedrine in alkylation reactions that form quaternary stereocenters. harvard.edu

The general scheme for using a chiral auxiliary involves its attachment to the substrate, followed by a diastereoselective reaction. The auxiliary then guides the approach of a reactant to one face of the molecule. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. wikipedia.org For example, in the synthesis of chiral tetrasubstituted piperidines, a chiral aminoindanol (B8576300) auxiliary can be used to control the stereochemistry during a 6π-azaelectrocyclization reaction. conicet.gov.ar

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

| Phenylglycinol | Stereoselective synthesis of piperidines | Controls configuration of dihydropyridine-type cyclization products. conicet.gov.ar |

| Pseudoephedrine | Asymmetric alkylation | Widely used for diastereoselective alkylation. harvard.edu |

| Pseudoephenamine | Asymmetric alkylation | Offers improved diastereoselectivities for quaternary center formation. harvard.edu |

| Aminoindanol | 6π-azaelectrocyclization | Controls stereochemistry in the synthesis of polyfunctionalized piperidines. conicet.gov.ar |

| Oxazolidinones | Aldol reactions, Alkylation reactions | Popularized by David A. Evans, they provide high diastereoselectivity. wikipedia.org |

| Camphorsultam | Various asymmetric reactions | Known as Oppolzer's sultam, it is a classic and effective chiral auxiliary. wikipedia.org |

Enantioselective Transformations

Enantioselective transformations are crucial for synthesizing specific stereoisomers of this compound derivatives. These methods often employ chiral catalysts or reagents to achieve high levels of enantiomeric excess.

One strategy involves the asymmetric allylation of o-iodoarylsulfinylimines, which yields o-iodoarylhomoallylic sulfinamides with high diastereoselectivity. These intermediates can then undergo a Sonogashira coupling followed by a diastereoselective intramolecular Pauson–Khand reaction to form tricyclic amines. acs.org

Another approach is the enantioselective [4+2] cycloaddition of isochromene acetals with vinylboronates, catalyzed by tartaric acid. This method produces 1,2-dihydronaphthalene-1-carbaldehydes with high enantiomeric ratios and excellent diastereoselectivities. researchgate.netnih.gov The use of a chiral Brønsted acid catalyst in the asymmetric allylboration of ortho-alkynyl benzaldehydes is another effective method. uniovi.es

Silver-catalyzed enantioselective transformations have also been developed. For instance, a chiral silver catalyst generated from AgOTf and a chiral ligand can promote the [3+2] cycloaddition of imino esters with α,β-unsaturated pyrazolamides to afford highly substituted pyrrolidines with multiple stereocenters. tandfonline.com

Derivatization Strategies

The derivatization of the this compound scaffold is key to exploring its chemical space and developing new compounds with potential biological activity. These strategies focus on modifying the core structure by introducing various functional groups and building more complex molecular architectures.

Functionalization of the Dihydronaphthalene Scaffold

The dihydronaphthalene core can be functionalized through various reactions. For example, the solvothermal treatment of 1-naphthylmethylamines with a strong base like potassium hydride can lead to 1,4-dihydronaphthalene-1-carbonitriles. acs.orgacs.org These products can then be further derivatized. For instance, the nitrile group can be reduced to an aldehyde, which can then participate in reductive amination to form more complex amines. acs.org The alkene moiety within the dihydronaphthalene scaffold can also be functionalized through reactions like bromoarylation, iodolactonization, and epoxidation. acs.org

Another approach involves the derivatization of lawsone (2-hydroxy-1,4-naphthoquinone) by reacting it with ethanolamine (B43304) to yield 2-((2-hydroxyethyl)amino)-1,4-naphthoquinone, which can be further acetylated. researchgate.net While this example starts from a naphthoquinone, it illustrates the amenability of the naphthalene system to amination and subsequent functionalization.

Introduction of Halogen Substituents (e.g., Fluorination)

The introduction of halogen atoms, particularly fluorine, into the this compound structure can significantly influence its biological properties. ugent.be

An asymmetric synthesis of monofluorinated 1-amino-1,2-dihydronaphthalene derivatives has been developed. acs.orgnih.govacs.org This involves a one-pot allylation/ring-closing metathesis (RCM) procedure starting from 2-halobenzaldehyde derivatives. acs.org The resulting fluorinated compounds can be further manipulated. For instance, optimization of an elimination step using a base can lead to either the desired fluorinated 1-amino-1,2-dihydronaphthalene or diverge to form fluorinated 1,3-amino alcohols. acs.orgnih.gov

The halogenation of nitronate adducts derived from 4-methoxy-1-nitro-naphthalene provides another route to halogenated 1,2-dihydronaphthalenes. acs.org Additionally, methods for the direct halogenation of aminotrifluoromethylbenzene derivatives have been established, which could be adapted for the dihydronaphthalene system. google.com

Table 2: Examples of Halogenation and Fluorination Strategies

| Starting Material | Reagent/Method | Product | Reference |

| 2-Halobenzaldehyde derivatives | Asymmetric allylation/RCM, followed by fluorination steps | Monofluorinated 1-amino-1,2-dihydronaphthalene derivatives | acs.org |

| Bromo- and fluorotrifluoroacetamides | Base-mediated elimination | Fluorinated 1-amino-1,2-dihydronaphthalene derivatives | acs.org |

| 4-Methoxy-1-nitro-naphthalene | RMgX, then halogenating agent | 1-Halogeno-2-alkyl-4-methoxy-1-nitro-1,2-dihydronaphthalenes | acs.org |

| 1,2-Dihydronaphthalene | Oxidative ring cleavage, then reductive amination with fluorinated amines | Fluorine-containing benzazepines | ugent.be |

Formation of Complex Polycyclic Amine Frameworks

The this compound scaffold is a valuable starting point for the synthesis of complex polycyclic amines. These intricate structures are of interest for their potential biological activities.

A gold-catalyzed aminative homodimerization of o-alkynylbenzaldehydes can produce tetracyclic dihydronaphthalene derivatives. This reaction proceeds through a domino sequence involving 6-endo-dig-cyclization, hydroamination, and a [4+2] cycloaddition. rsc.org

Another strategy is the copper-catalyzed oxidative Povarov-type reaction. In this approach, N-aryl amines are oxidized in situ to iminium ions, which then undergo a [4+2] cycloaddition with dienophiles to construct polycyclic amines. nih.gov

Furthermore, 1,4-dihydronaphthalene-1-carbonitriles, synthesized from 1-naphthylmethylamines, can be used in the formal synthesis of tricyclic alkaloids like aphanorphine. This involves a series of transformations including reduction of the nitrile, reductive amination, and alkene translocation. acs.org The reaction of 1-(3-cyanopropoxy)-3,4-dihydronaphthalene-2-carbonitriles with potassium tert-butoxide leads to 5-amino-1,2,6,7-tetrahydrobenzo[f]furo[2,3-c]isoquinolines via a Truce-Smiles rearrangement. nih.gov

Mechanistic Investigations of Reactions Involving 2 Amino 1,2 Dihydronaphthalene

Reaction Pathway Elucidation

Understanding the specific pathways through which reactions proceed is fundamental to controlling their outcomes. For reactions involving the 2-amino-1,2-dihydronaphthalene core, several mechanistic dichotomies and key intermediates have been investigated.

Concerted vs. Stepwise Mechanisms

The formation of dihydronaphthalene systems can often be rationalized by either a concerted or a stepwise mechanism. A concerted mechanism involves the simultaneous breaking and forming of multiple bonds in a single transition state. nih.govnih.gov In contrast, a stepwise mechanism proceeds through one or more intermediates. nih.gov

Conversely, stepwise mechanisms are also prevalent in reactions involving dihydronaphthalene derivatives. For instance, the reaction of 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts with styrenes can lead to dihydronaphthalene products through a stepwise [4+2] cycloaddition. beilstein-journals.org Similarly, visible light-induced aziridination of 1,2-dihydronaphthalene (B1214177) suggests a two-step mechanism, as evidenced by stereochemical outcomes. d-nb.info The choice between a concerted and stepwise pathway is often influenced by factors such as substrate structure, reaction conditions, and the nature of the catalyst. nih.govresearchgate.net

Role of Intermediates (e.g., Metal-Carbene Radicals, o-Quinodimethane, α-Cyano Benzylic Carbanions)

The formation and transformation of this compound and related structures often involve highly reactive intermediates that dictate the course of the reaction.

Metal-Carbene Radicals: Cobalt(III)-carbene radicals are key intermediates in the catalytic synthesis of substituted 1,2-dihydronaphthalenes from o-styryl N-tosyl hydrazones. rsc.orgrsc.org These species are formed from the reaction of cobalt(II) complexes with diazo compounds and exhibit radical-type reactivity. rsc.org The cobalt-catalyzed synthesis involves an intramolecular carbene insertion into an allylic C(sp³)–H bond, proceeding via a hydrogen atom transfer (HAT) to the cobalt(III)–carbene radical. rsc.org The radical nature of these reactions has been confirmed by spin trapping experiments. rsc.orgrsc.org

o-Quinodimethane (o-QDM): In the cobalt-catalyzed synthesis of 1,2-dihydronaphthalenes, a competing pathway to direct radical-rebound involves the dissociation of a reactive o-quinodimethane (o-QDM) intermediate from the metal catalyst. rsc.orgrsc.org This intermediate can then undergo a concerted, pericyclic 6π-cyclisation to form the 1,2-dihydronaphthalene product. rsc.org The involvement of o-QDM intermediates is supported by DFT calculations and can explain the formation of different products depending on the substrate structure. rsc.orgrsc.org For example, substrates with an alkyl substituent on the allylic position tend to form E-aryl-dienes via a rsc.orgsmolecule.com-hydride shift of the o-QDM intermediate, which competes with the 6π-cyclisation. rsc.orgrsc.org

α-Cyano Benzylic Carbanions: The synthesis of 1,4-dihydronaphthalene-1-carbonitriles from 1-naphthylmethylamines involves the formation of an α-cyano benzylic carbanion intermediate. acs.orgnih.gov This intermediate is generated by the dearomative hydride addition of freshly generated potassium hydride (KH) to an in situ formed 1-naphthonitrile (B165113). acs.orgnih.gov The resulting α-cyano benzylic carbanion can then be functionalized by various electrophiles to yield the final product. acs.orgnih.gov

Anchimerically Assisted Reaction Pathways

Anchimeric assistance, or neighboring group participation, refers to the involvement of a nearby functional group in the rate-determining step of a reaction. mugberiagangadharmahavidyalaya.ac.indalalinstitute.com This can lead to enhanced reaction rates and can influence the stereochemical outcome. mugberiagangadharmahavidyalaya.ac.in In the synthesis of enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives, an anchimerically assisted reaction pathway was identified during an elimination step. acs.org The careful optimization of reaction conditions, specifically the amount of base used, allowed for the elucidation of this pathway and provided access to a divergent reaction pathway toward fluorinated 1,3-amino alcohols from a common intermediate. acs.org The neighboring group, in this case, likely the amino group or a derivative thereof, facilitates the departure of the leaving group, leading to a specific reaction course. mugberiagangadharmahavidyalaya.ac.inacs.org

Catalytic Cycle Analysis

The efficiency and selectivity of many reactions that produce or modify this compound are governed by the intricacies of a catalytic cycle.

Metal-Mediated Reactivity

Transition metals play a pivotal role in mediating the formation of 1,2-dihydronaphthalene derivatives. Cobalt and gold are notable examples.

In cobalt-catalyzed reactions, the cycle for 1,2-dihydronaphthalene formation from o-styryl N-tosyl hydrazones begins with the coordination of the corresponding diazo compound to the cobalt(II) porphyrin catalyst. rsc.org Subsequent loss of dinitrogen generates a key cobalt(III)-carbene radical intermediate. rsc.org This intermediate then undergoes an intramolecular hydrogen atom transfer (HAT) from the allylic C-H bond. The resulting species can then either undergo a direct radical-rebound C-C bond formation or dissociate to form an o-quinodimethane (o-QDM) intermediate, which then cyclizes to yield the 1,2-dihydronaphthalene product. rsc.org

Gold(I) catalysts are employed in the domino homodimerization of o-alkynylbenzaldehydes to produce tetracyclic structures incorporating a 1,2-dihydronaphthalene moiety. rsc.org The proposed mechanism starts with the activation of the alkyne by the cationic gold(I) catalyst, inducing a 6-endo-dig cyclization to form a gold-bound isochromenylium (B1241065) intermediate. rsc.org Nucleophilic attack by an amine followed by protodeauration generates a 1-amino-1H-isochromene. rsc.org This intermediate then participates in an inverse-electron-demand [4+2] cycloaddition with another isochromenylium ion to construct the final tetracyclic product. rsc.org

Ligand Effects on Selectivity and Reactivity

The ligands coordinated to the metal center in a catalyst can profoundly influence the selectivity and reactivity of a reaction.

In the cobalt-catalyzed synthesis of 1,2-dihydronaphthalenes, the nature of the substituents on the starting o-styryl N-tosyl hydrazone, which can be considered part of the substrate-ligand environment, has a significant impact on the reaction outcome. rsc.org For instance, changing the R² moiety at the vinylic position from an ester to other substituents dramatically affects the isolated yields of the 1,2-dihydronaphthalene product. rsc.org This observation points towards a mechanism involving ortho-quinodimethane (o-QDM) intermediates, as a simple radical rebound mechanism would be less sensitive to such changes. rsc.org

Similarly, in gold-catalyzed reactions, the specificity for bulky secondary amines is a key observation. rsc.org It is hypothesized that these hindered amines may have a lower binding affinity for the gold center, thus preventing catalyst inhibition and allowing for efficient alkyne activation. rsc.org Alternatively, steric effects from these bulky amines may prevent unproductive side reactions of the 1-amino-1H-isochromene intermediates. rsc.org

The following table summarizes key mechanistic features discussed:

| Reaction Type | Key Mechanistic Feature | Intermediates | Catalyst/Reagent | Ref. |

| Domino Diels-Alder/Amine Transfer | Concerted Mechanism | N/A | Bidentate Lewis Acid | nih.govx-mol.com |

| Catalytic Synthesis of 1,2-Dihydronaphthalenes | Stepwise, Radical Pathway | Cobalt(III)-Carbene Radicals, o-Quinodimethane | Cobalt(II) Porphyrin | rsc.orgrsc.org |

| Synthesis of 1,4-Dihydronaphthalene-1-carbonitriles | Stepwise, Ionic Pathway | α-Cyano Benzylic Carbanions | Potassium Hydride (KH) | acs.orgnih.gov |

| Asymmetric Synthesis of Fluorinated 1-Amino-1,2-dihydronaphthalenes | Anchimeric Assistance | N/A | Base | acs.org |

| Domino Homodimerization of o-Alkynylbenzaldehydes | Stepwise, Cycloaddition | Gold-bound Isochromenylium, 1-Amino-1H-isochromene | Gold(I) | rsc.org |

Kinetic and Thermodynamic Studies

Mechanistic investigations into reactions involving this compound often employ kinetic and thermodynamic studies to elucidate reaction pathways and the nature of intermediate species. These studies provide crucial insights into the factors governing reaction rates and the relative stability of transient molecules formed during the course of the reaction.

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect arises from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes. wikipedia.org

In the context of reactions involving dihydronaphthalene derivatives, KIE studies have been instrumental in distinguishing between different mechanistic pathways. For instance, in the amination of 1,2-dihydronaphthalene derivatives with aryl azides catalyzed by cobalt(II) porphyrin complexes, the measurement of H/D kinetic isotope effects helps to understand the hydrogen transfer steps. researchgate.net The magnitude of the KIE can indicate whether a C-H bond is broken in the rate-determining step and can help differentiate between concerted and stepwise mechanisms. researchgate.net For example, a primary KIE (where the bond to the isotope is broken) with a significant value (typically kH/kD > 2) suggests that C-H bond cleavage is a key part of the slowest step of the reaction. wikipedia.org Conversely, secondary KIEs, which are smaller, are observed when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. wikipedia.org

While specific KIE data for reactions of this compound were not found in the provided search results, the principles can be applied. For example, in a hypothetical dehydrogenation reaction to form 2-aminonaphthalene, a primary kinetic isotope effect would be expected if the C-H bond at either the C1 or C2 position is broken in the rate-determining step. The following table illustrates hypothetical KIE values and their mechanistic implications for such a reaction.

Table 1: Hypothetical Kinetic Isotope Effects for the Dehydrogenation of this compound

| Isotopic Substitution | Observed kH/kD | Implied Rate-Determining Step |

| C1-Deuteration | > 2 | C1-H bond cleavage |

| C2-Deuteration | > 2 | C2-H bond cleavage |

| No significant KIE | ~ 1 | A step other than C-H bond cleavage |

It is important to note that the interpretation of KIEs can be complex, as factors such as tunneling and the nature of the transition state can also influence the observed values. wikipedia.org

Thermodynamic Stability of Intermediates

One key aspect to consider is the potential for aromatization. The dihydronaphthalene ring system is not aromatic, and thus, there is a significant thermodynamic driving force to form a more stable aromatic naphthalene (B1677914) ring. masterorganicchemistry.com Any intermediate that facilitates this aromatization will be thermodynamically favored. For instance, in a cobalt-catalyzed synthesis of 1,2-dihydronaphthalenes, it was found that in some cases, E-aryl-dienes were formed instead of the expected dihydronaphthalene product. rsc.org DFT calculations suggested that while the 1,2-dihydronaphthalene was the thermodynamically more stable product, the formation of the E-aryl-diene was kinetically favored. rsc.org This highlights the interplay between kinetic and thermodynamic control in these reactions.

The stability of carbocation intermediates is also a significant factor. The formation of a carbocation at the C1 or C2 position of the this compound ring would be influenced by the electronic effects of the amino group and the phenyl ring. The amino group at the C2 position can potentially stabilize an adjacent carbocation at C1 through resonance. The stability of such intermediates can be probed computationally or inferred from the reaction outcomes.

Research on the rearrangement of naphthalene 1,2-oxides to 1-naphthol (B170400) provides insights into the thermodynamic stability of related intermediates. acs.org While not directly involving the amino-substituted compound, these studies underscore the importance of intermediates in determining the final product.

The following table provides a qualitative assessment of the relative thermodynamic stability of potential intermediates in reactions starting from this compound.

Table 2: Relative Thermodynamic Stability of Potential Reaction Intermediates

| Intermediate | Key Stabilizing/Destabilizing Factors | Relative Stability |

| C1-Carbocation | Resonance stabilization from the amino group and the adjacent double bond. | Moderately Stable |

| C2-Carbocation | Inductive effect of the amino group. | Less Stable |

| Radical Intermediate | Delocalization into the phenyl ring. | Moderately Stable |

| Aromatic Naphthalene Derivative | Aromatic stabilization (Hückel's rule). masterorganicchemistry.com | Highly Stable |

Ultimately, the reaction pathway taken will be the one that proceeds through the lowest energy transition states, which is influenced by both the kinetic accessibility and the thermodynamic stability of the intermediates. rsc.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

One-dimensional NMR spectra can be complex, but multi-dimensional techniques offer enhanced resolution and structural detail. Distortionless Enhancement by Polarization Transfer (DEPT) is a 1D experiment that distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca There are three main types of DEPT experiments: DEPT-45, DEPT-90, and DEPT-135. uvic.ca

DEPT-45: Shows positive signals for all carbons with attached protons (CH, CH₂, CH₃). uvic.ca

DEPT-90: Only shows signals for methine (CH) carbons. uvic.ca

DEPT-135: Shows positive signals for methyl and methine carbons and negative signals for methylene carbons. uvic.ca

By combining these spectra, the multiplicity of each carbon in a molecule can be determined. uvic.ca For derivatives of dihydronaphthalene, DEPT-135, in conjunction with standard ¹H and ¹³C NMR, has been used to confirm the presence of specific carbon signals, such as those for C₅, C₆, and OCH₃ groups. mdpi.com

Table 1: Interpreting DEPT-135 NMR Spectra

| Carbon Type | Signal in DEPT-135 Spectrum |

|---|---|

| Methyl (CH₃) | Positive |

| Methylene (CH₂) | Negative |

| Methine (CH) | Positive |

| Quaternary (C) | Absent |

This interactive table summarizes the expected output for different carbon environments in a DEPT-135 experiment. uvic.ca

Two-dimensional techniques like Heteronuclear Correlation (HETCOR) spectroscopy map the correlations between directly bonded nuclei, typically ¹H and ¹³C. uvic.ca In a HETCOR spectrum, a cross-peak appears at the intersection of the chemical shifts of a proton and the carbon to which it is attached. uvic.caresearchgate.net This method is invaluable for unambiguously assigning specific proton and carbon signals. For complex structures like 11,12H-dihydronaphthalene[1,2-b]quinoline and its derivatives, techniques including ¹H, ¹³C, DEPT, and HETCOR NMR were essential for confirming the proposed structures. researchgate.netconicet.gov.ar

NMR spectroscopy is a powerful tool for monitoring reaction progress and identifying transient intermediates, thereby providing crucial mechanistic insights. researchgate.net For instance, in the development of catalytic reactions, NMR analysis can be used to determine the consumption of starting materials and the formation of products, often by using an internal standard for quantification. acs.org

Mechanistic investigations into reactions involving dihydronaphthalene have utilized NMR to understand the catalytic cycle. nih.gov In studies of iron-catalyzed reductions, monitoring the reaction by NMR spectroscopy can be challenging if the reaction is very fast, as is the case with intermediates like nitrosobenzene. nih.gov However, it can successfully track the conversion of other intermediates, such as N-phenylhydroxylamine, to the final amine product over time. nih.gov Furthermore, NMR has been employed in photocatalysis studies to monitor the formation of intermediates and final products, such as 1,4-diketones, helping to piece together the reaction pathway. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and high molecular weight compounds. unito.it It is frequently coupled with liquid chromatography (LC) or capillary electrophoresis (CE). nih.govchromatographyonline.com In the context of amino compounds like "2-Amino-1,2-dihydronaphthalene," ESI-MS is highly effective. The amino group is readily protonated under the acidic conditions often used in ESI, allowing the molecule to be detected as a positively charged ion [M+H]⁺. unito.itnih.gov

The method allows for the rapid and selective analysis of amino acids and related compounds. nih.gov The choice of electrolyte and sheath liquid can significantly affect sensitivity and resolution. nih.gov For instance, using 1 M formic acid as an electrolyte helps to confer a positive charge on amino acids for analysis. nih.gov Tandem mass spectrometry (MS/MS) with ESI can be used to fragment the parent ion, yielding product ions that provide detailed structural information based on characteristic fragmentation patterns. unito.it

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is used to identify and quantify volatile and semi-volatile compounds in a mixture. researchgate.net In metabolic studies, GC-MS is used to characterize metabolites and trace degradation pathways. nih.govasm.org For example, in the study of naphthalene (B1677914) degradation by bacteria, metabolites were identified by GC-MS, sometimes after derivatization to make them suitable for analysis. researchgate.netasm.org

For isotopic composition analysis, Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry (IRMGC-MS) is a highly sensitive tool. nih.gov This technique can determine the compound-specific composition of stable isotopes, such as ¹³C and ¹²C. nih.gov In studies involving ¹³C-labeled naphthalene, IRMGC-MS was used to confirm the incorporation of naphthalene-derived carbon into biomass fractions like fatty acids and amino acids. nih.govasm.org The instrument measures the ratio of ¹³CO₂ to ¹²CO₂ after the compounds eluting from the GC column are combusted. nih.gov This provides a sensitive method for screening for ¹³C enrichment and tracing the metabolic fate of the labeled substrate. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about a molecule's functional groups and electronic structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scribd.com Specific bonds and functional groups have characteristic absorption peaks at specific frequencies (wavenumbers). scribd.com For a derivative of "this compound," 2-Amino-5,6-dihydro-4-(4-hydroxy-3-methoxyphenyl)7-methoxybenzo[h]quinoline-3-carbonitrile, characteristic IR peaks were observed that confirmed the presence of various functional groups. mdpi.com

Table 2: Example IR Absorption Bands for a 2-Amino-dihydronaphthalene Derivative

| Wavenumber (cm⁻¹) | Functional Group / Bond Vibration |

|---|---|

| 3424, 3376 | N-H stretching (amine), O-H stretching (hydroxyl) |

| 2976, 2898 | C-H stretching (aliphatic) |

| 2224 | C≡N stretching (nitrile) |

| 1616, 1552, 1510 | C=C stretching (aromatic ring) |

Data sourced from a study on a methoxybenzo[h]quinoline-3-carbonitrile derivative. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.eduup.ac.za The absorption of UV radiation promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). msu.eduup.ac.za The wavelengths of absorption can indicate the presence of chromophores, such as conjugated π systems. msu.edu The UV-Vis spectrum is influenced by the electronic structure of the molecule; for instance, conjugated systems like the dihydronaphthalene moiety are expected to show characteristic absorptions. msu.edu

Table 3: General UV-Vis Absorption Regions and Electronic Transitions

| Wavelength Region | Type of Transition | Example Chromophores |

|---|---|---|

| < 200 nm | σ → σ* | C-C, C-H |

| 200 - 400 nm | n → σ, π → π, n → π* | C=C, C=O, Aromatic rings |

| 400 - 800 nm | π → π, n → π | Highly conjugated systems |

This interactive table outlines common electronic transitions and the regions of the electromagnetic spectrum where they typically occur. msu.eduup.ac.za

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive and reliable method for the unambiguous determination of the three-dimensional structure of crystalline compounds at an atomic level. rsc.orgresearchgate.net For chiral molecules such as this compound, which possesses a stereocenter at the C2 position, this technique is indispensable for establishing the absolute configuration, i.e., the precise spatial arrangement of its atoms (R or S configuration). The determination of absolute configuration is critical in pharmaceutical and chemical research, as different enantiomers of a molecule can exhibit vastly different biological activities.

The ability of X-ray diffraction to assign an absolute structure hinges on the phenomenon of anomalous dispersion, or resonant scattering. mit.eduresearchgate.net This effect occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. This phase shift breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l), known as Bijvoet pairs, are equal. In non-centrosymmetric crystals of chiral molecules, anomalous scattering leads to small but measurable intensity differences between these Bijvoet pairs. mit.edunih.gov

The Flack Parameter

To quantify the absolute structure, the Flack parameter is calculated during the refinement of the crystal structure data. mdpi.comox.ac.ukcaltech.edu This parameter, typically denoted as 'x', provides a measure of the enantiomeric composition of the crystal. caltech.edu It is derived by a least-squares refinement against the diffraction data and its value is interpreted as follows:

A Flack parameter value close to 0 indicates that the determined atomic coordinates represent the correct absolute configuration of the molecule. caltech.edu

A value close to 1 suggests that the absolute configuration is inverted from the one described by the current atomic model. nih.gov

A value around 0.5 may imply that the crystal is racemic (containing an equal mixture of both enantiomers) or is affected by inversion twinning. caltech.edu

For a confident assignment, the Flack parameter must be accompanied by a small standard uncertainty (s.u.). mdpi.com An accepted guideline is that for an enantiopure substance, a Flack parameter with a standard uncertainty of less than 0.08 is sufficient for a reliable determination of the absolute structure. mdpi.com

Application in Structural Elucidation of Dihydronaphthalene Derivatives

While specific crystallographic data for the parent this compound is not prevalent in publicly accessible databases, the technique has been extensively applied to its derivatives and analogues to confirm stereochemical outcomes of synthetic reactions.

For instance, in the development of novel synthetic routes, X-ray crystallography serves as the gold standard for structural verification. A palladium-catalyzed ring-opening reaction to produce cis-2-aryl-1,2-dihydronaphthalen-1-ols utilized X-ray crystallographic analysis to confirm the cis-1,2-configuration of the final product. researchgate.net Similarly, the first syn-stereoselective synthesis of 1,2-diamino dihydronaphthalene derivatives through the asymmetric ring-opening of azabenzonorbornadienes had the absolute configuration of its product unequivocally confirmed by X-ray crystallography. sci-hub.se

In another study on a complex dihydrophenanthrene derivative, which shares the core dihydronaphthalene ring system, X-ray diffraction was employed to characterize two different polymorphs. researchgate.netiucr.org The analysis provided precise details on the conformation of the cyclohexa-1,3-diene ring, revealing it as a screw-boat in one polymorph and a distorted half-chair in another, showcasing the technique's power in discerning subtle conformational differences. researchgate.netiucr.org

The following table provides an example of crystallographic data obtained for a substituted dihydronaphthalene derivative, illustrating the type of information generated from an X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₁₇N₃O |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 11.5197 (6) |

| b (Å) | 25.1585 (12) |

| c (Å) | 11.9564 (6) |

| β (°) | 90.719 (5) |

| Volume (ų) | 3464.9 (3) |

| Z (Molecules per unit cell) | 8 |

| Radiation | Mo Kα |

| Temperature (K) | 100 |

| Flack Parameter (x) Value | Interpretation |

|---|---|

| x ≈ 0 (with low s.u.) | The model represents the correct absolute configuration. |

| x ≈ 1 (with low s.u.) | The model is incorrect; the true structure is the inverted configuration. |

| x ≈ 0.5 | The crystal is likely racemic or twinned by inversion. |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure of many-body systems. It is frequently employed to predict and validate the mechanisms of chemical reactions, optimize molecular geometries, and map out the energy landscapes of reaction pathways.

DFT calculations have been pivotal in the development of synthetic routes to the 2-amino-1,2-dihydronaphthalene core. acs.org An important application is the in silico optimization of Iridium-based catalysts (Ir/P,S-catalysts) for the asymmetric hydrogenation of cyclic β-enamides, a key step in synthesizing this structural motif. acs.orgua.es

Theoretical studies have shown that the hydrogenation of these substrates proceeds via Ir(III)/Ir(V) intermediates. acs.org The crucial enantioselectivity-determining step, which is the transfer of the first hydrogen atom to the coordinated alkene, can occur through two competing pathways: acs.org

Migratory Insertion: This pathway is often the most energetically favorable. acs.org

σ-Bond Metathesis: This alternative pathway is also energetically feasible. acs.org

DFT calculations help to rationalize the catalytic cycle and predict which ligands will be most effective. acs.org For instance, in the hydrogenation of enamides, DFT calculations were used to support a proposed mechanism involving an iridium-catalyzed isomerization pathway, which helped predict the correct absolute configuration of the products. nih.gov These computational models allow for the screening of catalysts and reaction conditions, accelerating the discovery of efficient and highly selective synthetic methods. ua.esresearchgate.net

A fundamental application of computational chemistry is the determination of stable molecular structures (local minima) and the transition states that connect them on the potential energy surface. acs.org DFT calculations are used to optimize the geometries of reactants, intermediates, products, and, crucially, transition states. chinesechemsoc.org

In the context of catalyst design for producing the this compound core, DFT has been used to optimize Ir/P,S-catalysts. ua.es These calculations revealed that the thioether group of the ligand plays a major role in directing the coordination of the olefin substrate. acs.orgua.es This coordination, along with the specific configuration of the biphenyl (B1667301) phosphite (B83602) group in the ligand, is critical for maximizing the energy difference between the transition states that lead to the opposing enantiomers, thus controlling the stereochemical outcome of the reaction. acs.orgua.es The models of these favored transition states can be visualized and analyzed computationally. researchgate.net

| Ligand | Transition State | Prochiral Face | Relative Energy (kcal/mol) |

|---|---|---|---|

| L1 | TSL1/re- | re | 0.0 |

| TSL1/si+ | si | 2.0 | |

| L2 | TSL2/re- | re | 0.0 |

| TSL2/si+ | si | 2.9 |

Table 1 shows a summary of the most favored transition states for the migratory insertion with two different ligands (L1 and L2) in a model system. The relative energies (in kcal/mol) indicate the preference for one enantiomeric pathway over the other. The simulations correctly predicted that the catalyst with ligand L2 would provide higher enantioselectivity than L1. acs.org

By calculating the energies of stationary points (reactants, intermediates, transition states, and products), DFT can be used to construct detailed energy profiles for different reaction channels. These profiles provide quantitative insights into reaction barriers and thermodynamics, explaining why certain pathways are favored over others.

| Step | Species | Description | Calculated ΔG⧧ (kcal/mol) |

|---|---|---|---|

| 1 | TS1 | First β-H elimination | +26.3 |

| 2 | TS3 | Second β-H elimination | +29.4 |

Table 2 illustrates the type of data obtained from DFT energy profile calculations for a transformation of a naphthylmethylamine derivative, showing the free energy of activation (ΔG⧧) for key transition states in the proposed reaction pathway.

Quantum Chemical Methods

For processes involving electronically excited states, such as photochemical reactions, more advanced and computationally intensive methods are required. These methods provide a more accurate description of electron correlation and the complex potential energy surfaces that govern photochemical events.

While specific studies on this compound are not available, extensive research on the parent compound, 1,2-dihydronaphthalene (B1214177) (DHN), provides critical insights into the fundamental photophysics that would also influence its derivatives. acs.orgnih.gov The photochemical ring-opening of DHN has been investigated using a combination of Complete Active Space Self-Consistent Field (CASSCF) theory, which is well-suited for describing excited states, and second-order perturbation theory (CASPT2) for more accurate energy calculations. acs.orgnih.govacs.org

These CASPT2//CASSCF investigations characterized the minimum energy paths for reaction channels on the three lowest-energy singlet excited states. acs.orgnih.gov The study described the initial evolution from the "bright" spectroscopic state (which is ionic in character) to subsequent "dark" covalent states. acs.orgnih.govacs.org One of these dark states, which has a hexatriene-like character, can access a low-energy conical intersection seam. acs.orgnih.gov Conical intersections are points of degeneracy between electronic states and act as efficient funnels for radiationless decay back to the ground state, which is essential for a photochemical reaction to proceed to products. acs.org The other dark state, which is benzene-like, is unreactive and can decay via fluorescence. acs.org

To complement the static picture provided by CASPT2//CASSCF calculations, dynamical simulations are necessary to understand the time-evolution of a photochemical reaction. For 1,2-dihydronaphthalene (DHN), Molecular Mechanics-Valence Bond (MMVB) molecular dynamics simulations have been performed. acs.orgnih.gov

These simulations were carried out on the reactive, hexatriene-like excited state potential energy surface. acs.org The results suggest that after electronic excitation, Intramolecular Vibrational Energy Redistribution (IVR) is the key process that controls the rate of radiationless decay through the conical intersection. acs.orgacs.org IVR is the process by which vibrational energy flows between different modes within a molecule. nsf.govarxiv.org The MMVB dynamics qualitatively reproduced the experimental distribution of photoproducts, underscoring the importance of vibrational dynamics in determining the outcome of the photochemical reaction of the dihydronaphthalene system. acs.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. bonvinlab.orgmun.ca For this compound, MD simulations can reveal its conformational landscape, identifying the most stable three-dimensional shapes (conformers) and the energy barriers between them. The conformation of a molecule is critical as it can significantly influence its chemical reactivity and biological activity. mun.ca

The general process of running an MD simulation for a molecule like this compound involves several key steps:

System Setup: An initial 3D structure of the molecule is prepared. This structure is then placed in a simulation box, often filled with a solvent like water to mimic real-world conditions. Ions may also be added to neutralize the system and achieve a desired ionic strength. bonvinlab.org

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable contacts or steric clashes, bringing the system to a local energy minimum. bonvinlab.org

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to match experimental conditions (e.g., NVT and NPT ensembles). This phase allows the solvent molecules and the solute to relax and reach a stable state. bonvinlab.org

Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) to generate a trajectory of atomic positions and velocities. This trajectory provides the raw data for analyzing the molecule's dynamic behavior. bonvinlab.org

Analysis of the MD trajectory for this compound would focus on various parameters to understand its conformational dynamics.

Key Analytical Metrics in MD Simulations:

| Parameter | Description | Insights Gained for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | Indicates the stability of the molecule's overall fold and when it reaches equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each individual atom around its average position. | Highlights flexible regions of the molecule, such as the amino group and the non-aromatic part of the dihydronaphthalene ring. researchgate.net |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides information about the compactness of the molecule's structure over the course of the simulation. |

| Cluster Analysis | Groups similar conformations from the trajectory together. | Identifies the most populated and therefore energetically favorable conformational states of the molecule. bonvinlab.org |

For this compound, conformational analysis is particularly interested in the puckering of the partially saturated ring and the orientation of the amino group. The dihydronaphthalene ring is not planar, and studies on similar structures like 1,4-dihydronaphthalenes show they can adopt boat-like conformations. acs.org MD simulations can quantify the energetic landscape of these different ring puckers and the rotational freedom of the C-N bond of the amino group.

Computational Studies on Ligand-Metal Interactions

This compound possesses a nitrogen atom with a lone pair of electrons in its amino group, making it a potential ligand for coordinating with metal ions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in investigating the nature of these ligand-metal interactions. ignited.inrsc.org

Research on similar amino-containing ligands and their metal complexes reveals common areas of computational investigation. For instance, studies on Schiff base ligands derived from aminothiazoles and 2-aminophenol (B121084) demonstrate how DFT can be used to analyze the electronic structure of metal complexes. ignited.inrsc.org When this compound acts as a ligand, it would likely coordinate to a metal center through the nitrogen atom of the amino group.

Typical Data from DFT Studies of Ligand-Metal Complexes:

| Computational Parameter | Information Yielded | Relevance to this compound Complexes |

| Binding Energy | The energy released upon the formation of the complex from the isolated ligand and metal ion. | A higher binding energy suggests a more stable metal complex. |

| Frontier Molecular Orbitals (FMOs) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | The energy gap between HOMO and LUMO indicates the chemical reactivity and electronic stability of the complex. Analysis can suggest a metal-to-ligand charge transfer (MLCT) mechanism. rsc.org |

| Natural Bond Orbital (NBO) Analysis | Analyzes the charge distribution on different atoms within the complex. | Determines the extent of charge transfer from the ligand's nitrogen atom to the metal ion, quantifying the Lewis base character of the ligand. |

| Vibrational Frequencies | Predicts the infrared (IR) spectrum of the complex. | A shift in the N-H stretching frequency upon complexation can be computationally predicted and compared with experimental FT-IR data to confirm coordination. researchgate.net |

For example, in complexes with transition metals like Cu(II), Ni(II), or Zn(II), the amino group of this compound would act as a Lewis base, donating electron density to the electron-deficient metal center. DFT calculations could model this interaction, providing the optimized geometry and electronic properties of the resulting [M(2-ADN)n]m+ complex. The insights from such studies are valuable for designing catalysts where the metal center's reactivity is tuned by the electronic properties of the surrounding ligands. mdpi.com

Applications in Organic Synthesis and Chemical Biology

Role as Chiral Building Blocks

The presence of stereogenic centers in 2-Amino-1,2-dihydronaphthalene allows it to function as a chiral building block. The controlled synthesis of specific stereoisomers is crucial for its application in constructing enantiomerically pure molecules, which is of paramount importance in medicinal chemistry and materials science.

This compound and its derivatives are key intermediates in the synthesis of a variety of complex organic molecules. The amino group provides a reactive handle for further functionalization, while the dihydronaphthalene core imparts a defined three-dimensional structure. For instance, chiral amino-dihydronaphthalene-ol derivatives serve as crucial intermediates for several active pharmaceutical ingredients. google.com A rhodium-based catalytic system employing a chiral diphosphine ligand can be used to produce these intermediates with high enantiomeric excess. google.com

Furthermore, methods for the asymmetric synthesis of functionalized derivatives, such as monofluorinated 1-amino-1,2-dihydronaphthalene, have been developed, expanding the library of available chiral building blocks for creating novel and intricate molecular structures. uniovi.es

Table 1: Examples of Pharmaceutical Intermediates Derived from Dihydronaphthalene Scaffolds

| Intermediate | Target Pharmaceutical Ingredient |

|---|---|

| 2-[(1S,2S)-5-(benzyloxy)-1-hydroxy-1,2-dihydronaphthalen-2-yl]isoindoline-1,3-dione | Rotigotine |

| 2-[(1S,2S)-7-(benzyloxy)-1-hydroxy-1,2-dihydronaphthalen-2-yl]isoindoline-1,3-dione | Amibegron |

| (1R,2R)-7-(benzyloxy)-2-(benzylisopropylamino)-1,2-dihydronaphthalen-1-ol | Naxagolide |

| (1R,2R)-2-(dipropylamino)-1,2-dihydro-5-methoxynaphthalen-1-ol | AJ-76 |

Data sourced from patent literature describing synthetic routes to these compounds. google.com

The 1,2-dihydronaphthalene (B1214177) (DHN) structural motif is the core of numerous natural products and biologically active compounds. rsc.orgrsc.org This makes amino-functionalized DHNs particularly valuable as precursors in the total synthesis of these complex targets. The inherent structure of the building block can significantly simplify the synthetic route to molecules that possess this framework. The 1,2-dihydronaphthalene ring system is present in natural products of therapeutic interest, such as cannabisins isolated from Cannabis sativa and negundin B from Vitex negundo. rsc.org The amino group on the DHN core can be elaborated through various chemical transformations to complete the synthesis of the target natural product or its analogues.

Access to enantiomerically pure intermediates is a critical challenge in modern organic synthesis, particularly for drug development. Asymmetric synthesis provides a direct route to enantiopure 1-amino-1,2-dihydronaphthalene derivatives. uniovi.es Chemoenzymatic strategies, which combine chemical synthesis with biological transformations, are also powerful tools. For example, dioxygenase enzymes can asymmetrically dihydroxylate naphthalene (B1677914) to produce enantiopure cis-dihydrodiols, which can then be chemically converted to the desired amino derivatives. arkat-usa.org Catalytic methods that generate chiral compounds in high enantiomeric excess are also pivotal. google.com These approaches ensure that the resulting intermediates are of the correct stereochemistry for their intended biological target.

Scaffold for Advanced Molecular Architectures

Beyond its role as a simple building block, the this compound structure serves as a rigid scaffold upon which more complex, multi-cyclic systems can be constructed. Its defined geometry and reactive sites allow for the predictable assembly of advanced molecular architectures.

Aryldihydronaphthalenes (ADHNs) are a class of compounds widely found in natural products and bioactive molecules. rsc.org The synthesis of these frameworks is a key area of research, and this compound derivatives can be instrumental in their construction. Synthetic strategies to build ADHN frameworks include intramolecular and intermolecular reactions. rsc.orgnih.gov

Table 2: Selected Synthetic Approaches to Aryldihydronaphthalene (ADHN) Frameworks

| Reaction Type | Description | Reference |

|---|---|---|

| Intramolecular Cyclization | Lewis acid-mediated ring-expansion of phenyl hydroxy methyl cyclopropane (B1198618) carboxylates can yield 1,2-dihydronaphthalene esters. | rsc.orgnih.gov |

| Intramolecular Cyclization | Photochemical ring closure of styrene-enes provides a route to the dihydronaphthalene core. | rsc.orgnih.gov |

| Intermolecular Coupling | Transition metal-catalyzed cross-coupling reactions are powerful methods for constructing diverse chemical bonds in a single step to form ADHNs. | nih.gov |

| Electrophilic Cyclization | Sulfur-mediated electrophilic cyclization of aryl-tethered internal alkynes can produce 3-sulfenyl-1,2-dihydronaphthalenes. | rsc.orgnih.gov |

These methods allow for the incorporation of various functional groups and aryl substituents onto the dihydronaphthalene scaffold, leading to a diverse library of ADHN derivatives for biological screening and materials applications. rsc.org

The dihydronaphthalene core is an excellent platform for building larger, more complex polycyclic systems. The reactivity of the amino group and the double bond can be harnessed in domino and cycloaddition reactions to fuse additional rings onto the initial scaffold.